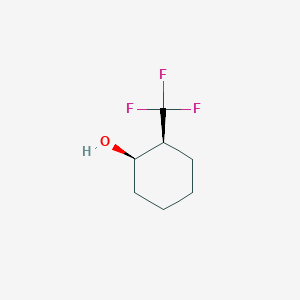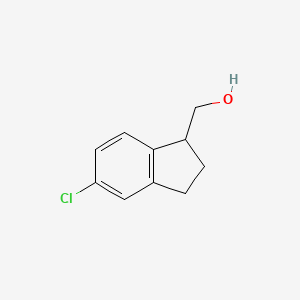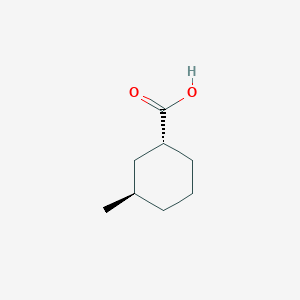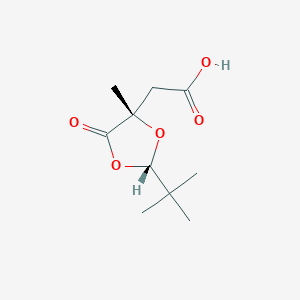
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group and a carboxylic acid functional group on a cyclohexane ring makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a trifluoromethylated cyclohexene, in the presence of a chiral catalyst. This process ensures the formation of the (1S,3R) enantiomer with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
化学反応の分析
Types of Reactions: (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
Chemistry: In chemistry, (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals. Its chiral nature makes it valuable for developing enantiomerically pure drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science applications. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
作用機序
The mechanism of action of (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The trifluoromethyl group enhances its binding affinity and specificity for certain targets .
類似化合物との比較
(1S,3R)-(-)-Camphoric acid: Another chiral compound with similar structural features but different functional groups.
(1R,3S)-(+)-Camphoric acid: An enantiomer of camphoric acid with distinct stereochemistry.
Uniqueness: (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and metabolically stable compared to similar compounds without the trifluoromethyl group .
特性
IUPAC Name |
(1S,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWFGSSEGRSHR-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(Z)-3-chlorobut-2-enyl] benzoate](/img/structure/B8185274.png)






![(3AS,6R,6AR)-6-Methoxy-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B8185338.png)
